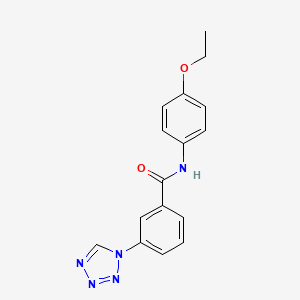

![molecular formula C12H12FN5O2S B2530355 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 869067-65-2](/img/structure/B2530355.png)

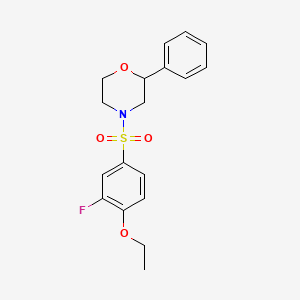

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazine ring and the introduction of the sulfanyl and acetamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, a sulfanyl group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups would likely confer specific chemical properties to the molecule .Applications De Recherche Scientifique

Antibacterial and Antiviral Potential

Compounds derived from 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide have shown significant promise in the development of new antibacterial and antiviral agents. Specifically, derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial properties, demonstrating activity against a range of bacterial species including Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Alharbi & Alshammari, 2019). Additionally, antiviral activity has been explored, with certain derivatives showing high efficacy against the influenza A virus H1N1 California/07/2009, suggesting potential for development into novel antiviral drugs (Demchenko et al., 2020).

Antimicrobial Activity

Further research into the antimicrobial properties of derivatives of this compound has yielded new thiazolidin-4-one derivatives that have been synthesized and tested for their antimicrobial activity. These compounds have been found to exhibit antibacterial activity against several pathogenic bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Pharmaceutical Chemistry and Drug Design

In the realm of pharmaceutical chemistry, the molecular structure and interactions of derivatives of this compound have been studied extensively. Quantum chemical insights, along with molecular docking studies, have revealed the potential of these compounds in interacting with various biological targets, including SARS-CoV-2 proteins. This research underscores the compound's relevance in the design of antiviral agents, particularly against COVID-19 (Mary et al., 2020).

Molluscicidal Activity

Explorations into the molluscicidal activity of fluorine/phosphorus-substituted derivatives have also been conducted, demonstrating the potential of these compounds in controlling snail populations responsible for the spread of diseases such as Bilharziasis. This research not only expands the utility of the compound in public health applications but also highlights the versatility of its derivatives in addressing a variety of biological challenges (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6,14H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADABQHQSNPOJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51090179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

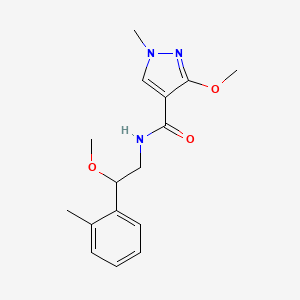

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

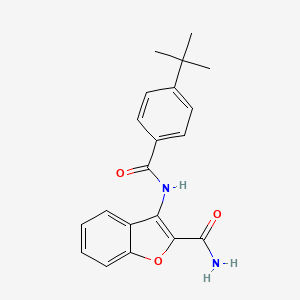

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)

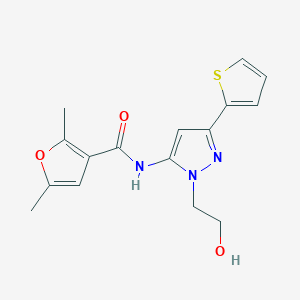

![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)

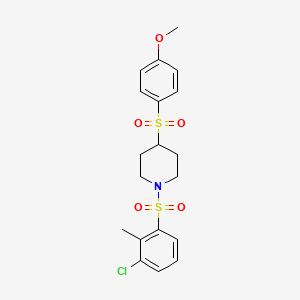

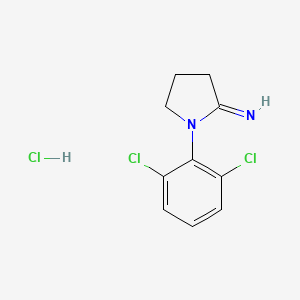

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)

![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)